N-(2,3-Dimethyl-4-nitrophenyl)pivalamide
Overview
Description
N-(2,3-Dimethyl-4-nitrophenyl)pivalamide is a chemical compound with the molecular formula C13H18N2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The this compound molecule contains a total of 36 bonds. There are 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Scientific Research Applications
1. Energetic Studies
The enthalpies of formation of N,N-dimethyl derivatives of pivalamide, including N-(2,3-Dimethyl-4-nitrophenyl)pivalamide, were studied for understanding the energetics of amides and alkenes. This research provides insights into the strain and resonance effects in these compounds (Abboud et al., 1995).
2. Synthesis and Characterization
The compound has been involved in studies for the synthesis of optically active derivatives. For instance, its role in the synthesis of nicardipine, a vertebral vasodilator, highlights its utility in creating biologically active molecules (Shibanuma et al., 1980).
3. Chemical Reactivity and Structure Analysis
Research on derivatives of pivalamide, including this compound, involves studying their chemical reactivity, crystal structure, and molecular interactions. This includes examining the intermolecular N-H and O interactions and their effects on structural stabilization (Saeed et al., 2022).
4. Lithiation Reactions
The compound has been used in lithiation reactions, providing insights into chemical transformations and synthetic routes for complex molecules. These studies are crucial for developing new synthetic strategies in organic chemistry (Smith et al., 2010).
5. Biological Evaluation
Research involving this compound derivatives includes their biological evaluation against various enzymes. The compound's derivatives have shown enzyme inhibition activities, making them significant in the study of potential medicinal applications (Saeed et al., 2015).
6. Application in Organic Letters
The compound has been a part of studies producing dimeric nitrophenyl trans-epoxyamides, contributing to the field of organic chemistry and material science. This research is crucial for developing new materials and understanding molecular interactions (Chen et al., 2016).
properties
IUPAC Name |
N-(2,3-dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-9(2)11(15(17)18)7-6-10(8)14-12(16)13(3,4)5/h6-7H,1-5H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGAUXFPFOFRKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650698 | |
Record name | N-(2,3-Dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017789-45-5 | |
Record name | N-(2,3-Dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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